molecular formula C18H14N6O5 B11975577 3-(3-Nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 302918-55-4

3-(3-Nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11975577
CAS No.: 302918-55-4
M. Wt: 394.3 g/mol
InChI Key: YNNMBENINUOARN-YBFXNURJSA-N
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Description

3-(3-Nitrophenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of nitrophenyl groups attached to a pyrazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-nitrobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with hydrazine hydrate in the presence of a suitable catalyst to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the reaction monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include the corresponding amines from reduction and various substituted derivatives from nucleophilic substitution reactions .

Scientific Research Applications

3-(3-Nitrophenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can interact with cellular proteins and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-Nitrophenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide apart from similar compounds is its specific arrangement of nitrophenyl groups, which imparts unique chemical reactivity and biological activity.

Properties

CAS No.

302918-55-4

Molecular Formula

C18H14N6O5

Molecular Weight

394.3 g/mol

IUPAC Name

3-(3-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14N6O5/c1-11(12-5-7-14(8-6-12)23(26)27)19-22-18(25)17-10-16(20-21-17)13-3-2-4-15(9-13)24(28)29/h2-10H,1H3,(H,20,21)(H,22,25)/b19-11+

InChI Key

YNNMBENINUOARN-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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